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Compound of Interest

1-Acetyl-5-bromo-1H-indol-3-y!
Compound Name:
acetate

Cat. No.: B146098

An In-Depth Technical Guide to 1-Acetyl-5-
bromo-1H-indol-3-yl acetate

This guide provides a comprehensive technical overview of 1-Acetyl-5-bromo-1H-indol-3-yl
acetate, a key intermediate in synthetic organic chemistry and a valuable tool in the
development of novel therapeutic agents and diagnostic substrates. This document is intended
for researchers, scientists, and professionals in the field of drug development and biochemical
research, offering in-depth insights into its physical and chemical characteristics, synthesis, and
applications.

Introduction: A Versatile Indole Derivative

1-Acetyl-5-bromo-1H-indol-3-yl acetate, also known by synonyms such as 5-Bromoindoxy!
diacetate, is a halogenated and acetylated indole derivative. The indole scaffold is a privileged
structure in medicinal chemistry, appearing in a vast array of biologically active compounds.
The presence of a bromine atom at the 5-position and acetyl groups on both the indole nitrogen
and the 3-hydroxyl group significantly influences the molecule's reactivity and potential for
further functionalization. This strategic substitution makes it a valuable building block for
creating more complex molecules, particularly in the synthesis of potential anti-cancer and
antimicrobial agents.[1][2] Furthermore, its structural similarity to other indoxyl esters suggests
its potential utility as a chromogenic substrate for various enzymatic assays.
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Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physical and chemical properties of a compound is
fundamental to its application in research and development. The key characteristics of 1-
Acetyl-5-bromo-1H-indol-3-yl acetate are summarized in the table below.

husical and Chemical :

Property Value Source(s)
Molecular Formula C12H10BrNOs [3114]
Molecular Weight 296.12 g/mol [3114]
CAS Number 33588-54-4 [31[4]
Appearance Light yellow or cream solid [3]
Melting Point 125-128 °C [3]
Boiling Point 395.7 °C at 760 mmHg [3]
Density 1.54 g/cm3 [3]
Solubility Soluble in organic solvents.

Flash Point 193.1°C [3]
XLogP3 2.3 [3]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for
any chemical compound. While detailed spectral data with assigned peaks are not readily
available in public databases, the expected spectroscopic signatures can be inferred from the
structure, and available mass spectrometry data provides key information.

Mass Spectrometry (Electron lonization): The mass spectrum provides crucial information for
confirming the molecular weight and elemental composition. The presence of bromine is readily
identifiable due to its characteristic isotopic pattern (“°Br and 8!Br in an approximate 1:1 ratio).

o Key Fragments (m/z): 211, 213.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shift values
require experimental determination, the expected *H and 3C NMR spectra would show distinct
signals corresponding to the aromatic protons of the indole ring, the two acetyl methyl groups,
and the various quaternary carbons. The coupling patterns of the aromatic protons would be
indicative of the substitution pattern on the benzene ring portion of the indole.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the functional groups present in the molecule. Key expected vibrational frequencies
include:

Strong C=0 stretching vibrations for the N-acetyl and O-acetyl carbonyl groups.

C-N stretching vibrations within the indole ring.

C-0O stretching for the acetate group.

Aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Reactivity

The synthesis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate can be approached through several
routes, reflecting its utility as a synthetic intermediate. The choice of a particular synthetic
pathway often depends on the availability of starting materials, desired scale, and purity
requirements.

Synthetic Pathways

Two primary synthetic strategies have been described for this class of compounds. The logical
flow for these syntheses can be visualized as follows:
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Caption: Synthetic routes to 1-Acetyl-1H-indol-3-yl acetate derivatives.

Pathway 1: From 2-Chlorobenzoic Acids This is a versatile, multi-step synthesis that allows for

the introduction of various substituents on the indole ring.[5]

o Step 1: N-Alkylation: A substituted 2-chlorobenzoic acid is condensed with glycine in the

presence of a copper catalyst and a base like potassium carbonate in a solvent such as

DMF. This step forms the corresponding 2-[(carboxymethyl)amino]benzoic acid derivative.

o Step 2: Cyclodecarboxylation and Acetylation: The intermediate from step 1 undergoes a

Ro6ssing cyclodecarboxylation reaction when heated at reflux with acetic anhydride and

sodium acetate. This single step achieves the cyclization to form the indole ring,

decarboxylation, and acetylation of both the indole nitrogen and the 3-hydroxyl group to yield

the final product.[5]

Pathway 2: Direct Synthesis from Indoxyl A more direct, though less detailed in the literature,

approach starts from indoxyl.

o Step 1: Bromination: Indoxyl is reacted with a brominating agent, such as cuprous bromide in

acetic acid, to introduce the bromine atom at the 5-position.
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o Step 2: Diacetylation: The resulting 5-bromoindoxyl is then treated with acetic anhydride to
acetylate both the nitrogen and the hydroxyl group, affording 1-Acetyl-5-bromo-1H-indol-3-
yl acetate.

Experimental Protocol: General Procedure for Synthesis
from 2-[(Carboxymethyl)amino]benzoic Acids

The following is a representative protocol for the synthesis of 1-acetyl-1H-indol-3-yl acetate
derivatives, which can be adapted for the bromo-substituted target molecule.

e Reaction Setup: A mixture of the appropriate 2-[(carboxymethyl)amino]benzoic acid (8.36
mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is placed in a
round-bottom flask equipped with a reflux condenser.[5]

o Reaction: The mixture is heated to reflux. The reaction progress can be monitored by
observing the cessation of gas evolution.[5]

o Work-up: While still hot, the reaction mixture is carefully poured into a beaker and allowed to
cool to 0 °C overnight. The resulting precipitate is collected by filtration.[5]

 Purification: The collected solid is then stirred in ice-cold water for 1 hour, re-collected by
filtration, and dried under vacuum to yield the final product.[5]

Applications in Research and Development

The utility of 1-Acetyl-5-bromo-1H-indol-3-yl acetate stems from its identity as a
functionalized indole, making it a valuable precursor in several areas of chemical and biological
research.

Intermediate in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of more
complex molecules with potential therapeutic value.[1][2] The presence of the bromine atom
provides a handle for further chemical transformations, such as cross-coupling reactions,
allowing for the introduction of diverse functional groups to explore structure-activity
relationships. The indole core itself is a key pharmacophore, and derivatives of this compound
are investigated for a range of biological activities, including as anti-cancer agents.[1][2]
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Potential as a Chromogenic Substrate

Indoxyl acetates are a well-known class of chromogenic substrates for the detection of
esterase activity. Upon enzymatic hydrolysis of the acetate group, the resulting indoxyl
derivative can undergo oxidation to form a colored indigo dye. While specific applications of 1-
Acetyl-5-bromo-1H-indol-3-yl acetate in this context are not extensively documented, its
structural features suggest it could be a substrate for certain esterases, with the bromo-
substituent potentially modulating the color or properties of the resulting dye.

The general workflow for such an application can be visualized as follows:

Oxygen 1-Acetyl-5-bromo-1H-indol-3-yl acetate
(from air) (Colorless)

Hydrolysis

5-Bromoindoxyl
(Unstable)

Oxidative Dimerization

5,5'-Dibromoindigo
(Colored Precipitate)

Click to download full resolution via product page

Caption: Proposed mechanism for the chromogenic detection of esterase activity.

Safety and Handling

For any chemical compound, adherence to appropriate safety protocols is paramount. The
available safety data for 1-Acetyl-5-bromo-1H-indol-3-yl acetate indicates that it should be
handled with standard laboratory precautions.
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o Safety Statement: S24/25: Avoid contact with skin and eyes.

It is recommended to use personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, when handling this compound. Work should be conducted in a well-
ventilated area or a fume hood.

Conclusion

1-Acetyl-5-bromo-1H-indol-3-yl acetate is a chemical compound of significant interest to the
scientific community, particularly those engaged in synthetic organic chemistry and drug
discovery. Its well-defined physical properties, coupled with its versatile reactivity, make it a
valuable building block for the creation of novel, complex molecules. While detailed
spectroscopic data requires further dissemination, the established synthetic routes provide a
clear pathway for its preparation. As research into indole-based therapeutics continues to
expand, the importance of key intermediates like 1-Acetyl-5-bromo-1H-indol-3-yl acetate is
set to grow, paving the way for future innovations in medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146098#key-physical-characteristics-of-1-acetyl-5-
bromo-1h-indol-3-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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